molecular formula C9H11FO2 B1395560 3-Ethoxy-4-fluorobenzyl alcohol CAS No. 1000207-64-6

3-Ethoxy-4-fluorobenzyl alcohol

Cat. No. B1395560
M. Wt: 170.18 g/mol
InChI Key: ZIPISVQOZJVRKD-UHFFFAOYSA-N
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Description

3-Ethoxy-4-fluorobenzyl alcohol is a chemical compound that belongs to the class of substituted benzyl alcohols. It has a molecular formula of C9H11FO2 and a molecular weight of 170.18 g/mol .


Chemical Reactions Analysis

Alcohols, including 3-Ethoxy-4-fluorobenzyl alcohol, can undergo a variety of chemical reactions. For example, they can be converted into alkyl halides, undergo dehydration to yield alkenes, or be converted into esters . Additionally, they can react with a hydrogen halide, producing an alkyl halide and water .

Scientific Research Applications

Application in Carbohydrate Chemistry

  • Summary of the Application: The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been designed, synthesized, and evaluated for the protection of hydroxyl groups in carbohydrate chemistry . This group was used to protect the unreactive 4-OH in a galactose building block that was later used in the synthesis of 6-aminohexyl galabioside .
  • Methods of Application or Experimental Procedures: Fsec-Cl was prepared in 91% yield over three steps and subsequently used to protect 4-fluorobenzyl alcohol . The Fsec group was cleaved from the resulting model compound under mild basic conditions, e.g., 20% piperidine in DMF . It was stable under acidic conditions, e.g., neat acetic acid .
  • Results or Outcomes: The Fsec group was successfully used to protect the unreactive 4-OH in a galactose building block . This allowed for the successful synthesis of 6-aminohexyl galabioside .

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluorobenzyl alcohol, indicates that it is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling the compound .

properties

IUPAC Name

(3-ethoxy-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPISVQOZJVRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethoxy-4-fluorophenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-4-fluorobenzyl alcohol
Reactant of Route 2
3-Ethoxy-4-fluorobenzyl alcohol
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3-Ethoxy-4-fluorobenzyl alcohol
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3-Ethoxy-4-fluorobenzyl alcohol
Reactant of Route 5
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3-Ethoxy-4-fluorobenzyl alcohol
Reactant of Route 6
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3-Ethoxy-4-fluorobenzyl alcohol

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